2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Description
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group and a furan-2-yl substituent. The Cbz group is widely used in peptide synthesis to protect amine functionalities during multi-step reactions, while the furan ring introduces aromatic and heterocyclic properties that influence reactivity and solubility . This compound is structurally versatile, serving as a precursor for bioactive molecules, enzyme inhibitors, and chiral building blocks in asymmetric synthesis. Its synthesis typically involves coupling reactions between Cbz-protected glycine derivatives and furan-containing intermediates under controlled conditions .
Properties
IUPAC Name |
2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGTYDVJBARBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975888 | |
| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-19-7 | |
| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyl chloroformate with an appropriate amine under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.
Final Assembly: The final step involves coupling the benzyloxycarbonyl-protected amine with the furan-containing acetic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C) can be used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) or other strong acids/bases.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid is C14H13NO5, with a molecular weight of approximately 275.26 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is essential for selective modifications during peptide synthesis. The furan moiety contributes to its reactivity and biological activity, making it a valuable intermediate in chemical synthesis and drug development .
Peptide Synthesis
One of the primary applications of Cbz-Faa is in the synthesis of peptides containing non-natural amino acids. The Cbz group acts as a protective group for the amine functionality, allowing for the elongation of peptide chains without unwanted side reactions. After the desired sequence is achieved, the Cbz group can be removed under specific conditions to reveal the free amine, facilitating further functionalization or cyclization.
Synthesis Process:
- Step 1: Protect the amine group using the benzyloxycarbonyl group.
- Step 2: Incorporate the furan-containing amino acid into peptide sequences.
- Step 3: Remove the protecting group to yield the final peptide product.
This method enables the incorporation of furan-containing residues into peptides, which can enhance their biological properties and stability.
Enzyme Inhibition
Recent studies have highlighted Cbz-Faa's potential as an inhibitor of various enzymes, particularly serine proteases and metalloproteases. These enzymes play crucial roles in numerous biological processes, including digestion and immune response. The ability of Cbz-Faa to inhibit these enzymes suggests its utility in therapeutic applications aimed at modulating enzyme activity.
Case Study:
- Enzyme Target: Serine Proteases
- Findings: Cbz-Faa demonstrated significant inhibition of serine protease activity in vitro, indicating its potential as a lead compound for drug development targeting protease-related diseases.
Prodrug Applications
Cbz-Faa can also function as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion within the body. The benzyloxycarbonyl group can mask undesirable properties such as poor solubility or instability, enhancing drug delivery and absorption.
Mechanism:
- Upon administration, the Cbz group is cleaved enzymatically or chemically, releasing the active furan-containing amino acid.
- This transformation allows for improved pharmacokinetics and bioavailability of therapeutic agents derived from Cbz-Faa.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzyloxycarbonyl group could serve as a protecting group, which is cleaved under physiological conditions to release the active compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of Cbz-protected α-amino acids with aromatic or heterocyclic side chains. Key structural analogs include:
Physical and Chemical Properties
- Acidity : Predicted pKa of ~3.44 for the target compound, comparable to benzodioxin analogs but lower than chlorophenyl derivatives due to furan’s electron-donating effects .
- Thermal Stability : The furan ring may introduce thermal instability compared to benzene derivatives, as furans are prone to ring-opening under acidic or oxidative conditions .
Research Findings and Trends
Recent studies emphasize the role of substituents in modulating bioactivity:
- Electron-Withdrawing Groups : Chlorophenyl analogs exhibit improved enzyme inhibition (e.g., ACE inhibitors) compared to furan derivatives .
- Heterocyclic Rings : Benzodioxin-containing analogs demonstrate superior stability in physiological conditions, making them candidates for sustained-release formulations .
- Safety Profiles: Hydroxylated derivatives show lower cytotoxicity compared to halogenated analogs, as noted in safety data sheets .
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, also known by its CAS number 61886-78-0, is a compound of interest due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including antimicrobial, cytotoxic, and antioxidant properties.
- Molecular Formula : C14H13NO5
- Molecular Weight : 275.26 g/mol
- CAS Number : 61886-78-0
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing furan rings have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative organisms.
A study demonstrated that certain furan derivatives had minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the benzyloxycarbonyl group appears to enhance this activity by improving the compound's lipophilicity and membrane permeability.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Furan Derivative | S. aureus | 6 |
| Furan Derivative | E. coli | 12.5 |
Cytotoxic Activity
Cytotoxicity studies have shown that this compound may possess significant anticancer potential. In vitro assays against human leukemia cells (CEM) demonstrated IC50 values indicating potent cytotoxic effects . The structural features of this compound, particularly the furan moiety, are believed to contribute to its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| CEM (human leukemia) | 0.13 ± 0.06 |
Antioxidant Activity
The antioxidant capacity of compounds similar to this compound has been explored in various studies. These compounds exhibited significant radical scavenging activities, which are crucial for protecting cells from oxidative stress-related damage. Notably, derivatives with specific substituents showed enhanced antioxidant effects compared to their parent compounds .
Case Studies
- Antimicrobial Efficacy : A study on furan derivatives reported that the introduction of a benzyloxycarbonyl group significantly improved antimicrobial efficacy when tested against a panel of bacteria and fungi using the agar-well diffusion method.
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of furan-containing amino acid conjugates on various cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, and what key reagents are involved?
Answer:
The compound is typically synthesized via carbamate protection of an amino group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or K₂CO₃). For example, (S)-allyl glycine derivatives are reacted with Cbz-Cl in aqueous sodium bicarbonate, followed by acidification and purification via flash chromatography . Key intermediates include furan-containing amino acids, which are functionalized via nucleophilic substitution or coupling reactions. Reagent selection (e.g., Boc vs. Cbz protecting groups) depends on downstream reactivity requirements .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Answer:
1H/13C NMR is critical for confirming stereochemistry and functional groups:
- Cbz group : Aromatic protons at δ 7.2–7.4 ppm (benzyl), carbonyl signals at ~170 ppm in 13C NMR.
- Furan moiety : Protons at δ 6.2–7.4 ppm (α- and β-positions) and furan oxygen’s deshielding effect on adjacent carbons.
- Carboxylic acid : Broad signal at δ 10–12 ppm (1H) and ~175 ppm (13C). IR spectroscopy verifies C=O stretches (carbamate: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Advanced: How can researchers address challenges in achieving high enantiomeric purity during synthesis?
Answer:
Enantiomeric purity is ensured via:
- Chiral auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., (S)-allyl glycine) .
- Asymmetric catalysis : Palladium or organocatalysts for stereoselective C–C bond formation.
- Chromatographic resolution : Chiral HPLC or column chromatography with chiral stationary phases. Contradictions in reported yields (e.g., 60–95%) highlight the need for solvent optimization (acetonitrile vs. THF) .
Advanced: What strategies are employed to optimize coupling reactions involving the furan moiety?
Answer:
Furan’s electron-rich nature necessitates careful control of reaction conditions:
- Protection/deprotection : Temporary protection of the furan oxygen (e.g., silylation) prevents unwanted side reactions during coupling .
- Catalytic systems : Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions. Microwave-assisted synthesis reduces reaction times .
Advanced: How does this compound’s reactivity compare to its phenyl-substituted analogs in nucleophilic reactions?
Answer:
The furan ring’s lower aromaticity increases reactivity toward electrophiles compared to phenyl analogs. For example:
- Nucleophilic acyl substitution : Faster kinetics due to furan’s electron-donating effects.
- Hydrogenation : Furan derivatives require milder conditions (e.g., H₂/Pd-C in acetic acid) compared to benzene rings .
Advanced: What catalytic systems are effective in hydrogenation steps for derivatives of this compound?
Answer:
Selective hydrogenation of unsaturated bonds (e.g., alkenes in allyl glycine precursors) uses:
- Heterogeneous catalysts : Pd/C or Raney Ni in glacial acetic acid .
- Homogeneous catalysts : Rh(I) complexes for asymmetric hydrogenation, achieving >90% ee .
Basic: What functional groups are present in the compound, and how do they influence its chemical behavior?
Answer:
- Carbamate (Cbz) : Provides stability under basic conditions but cleaves under H₂/Pd-C or TFA.
- Carboxylic acid : Enables salt formation or conjugation with amines.
- Furan : Participates in cycloaddition or electrophilic substitution reactions. The interplay of these groups dictates solubility (polar solvents) and reactivity .
Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Answer:
- DFT calculations : Model transition states for stereoselective reactions (e.g., Diels-Alder with furan as a diene).
- Molecular docking : Predicts binding affinity in medicinal chemistry applications (e.g., enzyme inhibition) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Peptide mimetics : The Cbz-protected amino acid serves as a building block for protease-resistant peptides.
- Enzyme inhibitors : Furan’s planar structure mimics aromatic residues in active sites .
Advanced: What analytical challenges arise in quantifying this compound in complex mixtures, and how are they mitigated?
Answer:
- Matrix interference : Use of HPLC-MS/MS with selective ion monitoring (SIM) improves sensitivity.
- Degradation : Stabilize samples at –20°C in amber vials to prevent light-induced decomposition. Contradictory retention times in literature necessitate method validation using internal standards (e.g., deuterated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
